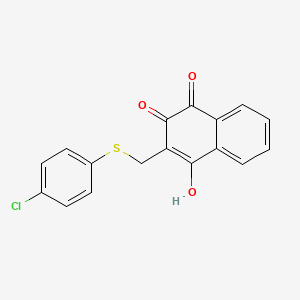
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazolinone compounds.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzodiazepines: Structurally related compounds with a benzodiazepine core.
Pyridinyl derivatives: Compounds containing pyridinyl groups with varying functional groups.
Uniqueness
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73283-09-7 |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-2-(2-oxo-2-pyridin-2-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-2-5-12-19(15)25-21(14-20(26)18-11-6-7-13-23-18)24-17-10-4-3-9-16(17)22(25)27/h2-13H,14H2,1H3 |
Clave InChI |
JBRHOOQOZOUZSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















